molecular formula C11H9NO3 B13451920 7-Methoxyisoquinoline-6-carboxylic acid

7-Methoxyisoquinoline-6-carboxylic acid

Cat. No.: B13451920
M. Wt: 203.19 g/mol
InChI Key: QQWGGSZDSZYCLN-UHFFFAOYSA-N
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Description

7-Methoxyisoquinoline-6-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are commonly found in various natural products and synthetic compounds. The presence of a methoxy group at the 7th position and a carboxylic acid group at the 6th position makes this compound unique and of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyisoquinoline-6-carboxylic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents like phosphorus tribromide (PBr3) for methoxy group substitution.

Major Products Formed:

Scientific Research Applications

7-Methoxyisoquinoline-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxyisoquinoline-6-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    7-Methoxyisoquinoline: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    6-Methoxyisoquinoline-7-carboxylic acid: Similar structure but with different positioning of functional groups, leading to different chemical properties and reactivity.

Uniqueness: 7-Methoxyisoquinoline-6-carboxylic acid is unique due to the specific positioning of the methoxy and carboxylic acid groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

7-methoxyisoquinoline-6-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-15-10-5-8-6-12-3-2-7(8)4-9(10)11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

QQWGGSZDSZYCLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN=CC2=C1)C(=O)O

Origin of Product

United States

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